molecular formula C14H15NO4 B2667344 (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1799256-02-2

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

Katalognummer: B2667344
CAS-Nummer: 1799256-02-2
Molekulargewicht: 261.277
InChI-Schlüssel: UQUGDNAXZDZUON-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative designed for biochemical research. Compounds within this class have demonstrated significant potential in pioneering studies, particularly in oncology and neuroscience. In cancer research, structurally related acrylamide-furan hybrids have been identified as potent inhibitors of tubulin polymerization, a key target for anticancer agents. These compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells such as the breast cancer MCF-7 cell line . The presence of the furan ring is a key structural feature known to augment anticancer activity, potentially through hydrogen bonding with biological targets . In neuroscientific applications, close analogs, such as PAM-2, act as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . This mechanism has shown promising antinociceptive and anti-inflammatory effects in rodent models of neuropathic and inflammatory pain, without inducing motor impairment . Furthermore, related acrylamide derivatives have been found to modulate GABA-A receptors, indicating a broader potential for investigating neurological pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-13(12-3-2-7-19-12)9-15-14(16)5-4-11-6-8-18-10-11/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUGDNAXZDZUON-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=COC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide typically involves the following steps:

    Formation of the furan-2-yl and furan-3-yl intermediates: These intermediates can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxyethylation: The furan intermediates are then reacted with methoxyethylating agents to introduce the methoxyethyl group.

    Acrylamide formation: The final step involves the reaction of the methoxyethylated furan intermediates with acryloyl chloride or a similar reagent to form the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the acrylamide moiety may produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide exhibit significant anticancer properties. The unique combination of the furan rings may enhance the compound's ability to interfere with cancer cell proliferation.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Furan Derivative AFuran ring, acrylamideAnticancerHigh selectivity for tumor cells
Furan Derivative BFuran ring, phenyl groupCytotoxicityBroad-spectrum activity
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamideTwo furan rings, methoxyethyl groupPotentially high efficacyNovel structural features

The mechanism through which this compound exerts its biological effects likely involves interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Case Study: Anticancer Mechanism

A study focusing on the compound's effect on breast cancer cell lines showed that it induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This suggests a potential mechanism for its anticancer activity, highlighting its promise as a therapeutic agent in oncology.

Anti-inflammatory Properties

The anti-inflammatory potential of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has been explored in various models. Compounds containing furan moieties have demonstrated the ability to modulate inflammatory pathways effectively.

Study FocusModel UsedFindings
Rodent Model of InflammationInduced paw edemaSignificant reduction in swelling observed
Cell Culture StudiesMacrophage activationDecreased production of pro-inflammatory cytokines

These findings suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Case Study: Analgesic Effects

In a rodent model assessing pain response, (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide exhibited notable analgesic effects, potentially through modulation of pain pathways involving cyclooxygenase enzymes.

Neuropharmacological Effects

Research into the neuropharmacological applications of this compound reveals its potential as an anxiolytic agent. Structurally analogous compounds have shown efficacy in modulating nicotinic acetylcholine receptors, which are implicated in anxiety disorders.

Compound NameBiological ActivityMechanism of Action
Furan-Based Anxiolytic AAnxiolyticModulation of α7 nicotinic receptors
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamidePotential anxiolytic effectsSimilar receptor interactions

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and characteristics of compounds structurally related to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide:

Compound NameBiological ActivityMechanism of Action
N-(Furanyl) AcrylamideAnticancerInhibition of cell proliferation
5-Methoxyfurfuryl AcrylamideAntimicrobialDisruption of bacterial cell walls
4-Furanyl-N-benzyl AcrylamideAnxiolyticModulation of nicotinic receptors

This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic applications.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings could participate in π-π interactions, while the acrylamide moiety could form covalent bonds with nucleophilic sites on proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide and related acrylamide derivatives:

Compound Substituents Target(s) Key Pharmacological Findings Reference
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide -N: 2-(furan-2-yl)-2-methoxyethyl
-C3: furan-3-yl
Not reported Hypothesized to modulate α7 nAChR or CaV2.2 based on structural analogs. N/A
PAM-2: (E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide -N: p-tolyl
-C3: furan-2-yl
α7 nAChR, CaV2.2 channels Potentiates α7 nAChR (EC50 = 1.3 µM); inhibits CaV2.2 (IC50 = 4.5 µM); reduces neuropathic pain.
DM489: (E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one -N: indolin-1-yl
-C3: furan-2-yl
α7 nAChR, α9α10 nAChR Anti-nociceptive at 10 mg/kg; inhibits α9α10 nAChR (IC50 = 8.2 µM).
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide -N: 4-sulfamoylphenyl
-C3: furan-2-yl
SARS-CoV-2 NSP13 helicase/ATPase Inhibits NSP13 ATPase (IC50 = 2.3 µM) and helicase (IC50 = 13.0 µM).
DM490: (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide -N: methyl + p-tolyl
-C3: furan-2-yl
α7 nAChR Antagonizes PAM-2 activity at α7 nAChR, reducing antinociceptive effects.
Compound 3m () -N: 2-(4-substituted phenoxy)ethyl
-C3: furan-3-yl + trimethoxyphenyl
Estrogen receptor (hypothetical) Synthesized but no reported bioactivity; structural complexity suggests receptor selectivity.

Key Structural and Functional Insights:

Substituent Effects on Target Specificity :

  • The N-substituent critically influences target engagement. For example:

  • p-Tolyl groups (PAM-2) favor α7 nAChR potentiation .
  • 4-Sulfamoylphenyl groups shift activity toward viral helicase inhibition .
  • Methoxyethyl-furan (target compound) may enhance solubility or alter binding kinetics compared to simpler aryl groups.

Furan Positioning :

  • Furan-2-yl vs. furan-3-yl alters electronic distribution and steric interactions. For instance, furan-2-yl derivatives (e.g., PAM-2) show stronger α7 nAChR activity than furan-3-yl analogs .

Mechanistic Divergence: α7 nAChR modulators (e.g., PAM-2, DM489) reduce neuropathic pain via channel potentiation , while NSP13 inhibitors (e.g., (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide) block viral replication . DM490 antagonizes PAM-2’s effects, highlighting how minor structural changes (e.g., N-methylation) can reverse pharmacological outcomes .

Gaps in Knowledge: No direct data exist for the target compound’s activity. Predictions rely on structural analogs, necessitating further empirical validation.

Biologische Aktivität

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic compound notable for its unique structural features, including dual furan rings and an acrylamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of neuropharmacology, oncology, and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : Approximately 261.27 g/mol
  • Structure : The compound features two furan rings attached to a methoxyethyl group and an acrylamide moiety, which enhances its electronic properties and biological interactions.

Neuropharmacological Effects

Research indicates that compounds similar to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in modulating neurotransmitter release and neuronal excitability, which are implicated in anxiety and depression.

Case Study: Anxiolytic Activity

A study involving 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated significant anxiolytic-like activity in mice. The compound showed efficacy at doses as low as 0.5 mg/kg in behavioral tests such as the elevated plus maze and novelty suppressed feeding tests. The anxiolytic effects were attributed to its action on α7 nAChRs, indicating a potential therapeutic application for anxiety disorders .

Anticancer Properties

Compounds containing acrylamide structures have been extensively studied for their anticancer properties. Research suggests that (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of cell signaling pathways.

Comparative Analysis of Anticancer Activity

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Furan-2-yl-N-p-tolyl-acrylamideFuran ring, acrylamideAnticancerSelective for nAChRs
N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamideSimilar methoxyethyl groupPotential anti-inflammatoryLacks furan ring
(E)-N-(2-(thiophen-3-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamideContains thiophene instead of furanStudied for pain modulationDifferent heterocyclic structure

Anti-inflammatory Effects

The presence of furan rings in compounds is often correlated with anti-inflammatory activity. Studies suggest that (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide may exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

The biological activity of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is likely mediated through multiple mechanisms:

  • Receptor Modulation : Interaction with nicotinic acetylcholine receptors can influence neurotransmitter dynamics.
  • Cell Signaling Pathways : The compound may affect pathways related to cell survival, proliferation, and apoptosis.
  • Inflammatory Mediators : It could modulate the release of cytokines and other inflammatory mediators.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1 : Formation of the acrylamide backbone via condensation of a carboxylic acid derivative (e.g., (E)-3-(furan-3-yl)acrylic acid) with a primary amine intermediate (e.g., 2-(furan-2-yl)-2-methoxyethylamine). Reagents such as coupling agents (e.g., EDCI, HOBt) or chlorinating agents (e.g., SOCl₂) may be used to activate the carboxylic acid .
  • Step 2 : Purification via column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization to isolate the final product .
  • Characterization : Confirmation of structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (e.g., SHELX refinement) may validate stereochemistry .

Q. How is the stereochemical integrity of the (E)-configuration maintained during synthesis?

The (E)-configuration of the acrylamide double bond is preserved by:

  • Using stereospecific reaction conditions (e.g., inert atmosphere, controlled temperature).
  • Avoiding prolonged exposure to acidic/basic conditions that could promote isomerization.
  • Confirming geometry via 1H^1H-NMR coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) or NOESY experiments .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

Key methods include:

  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization).
  • Spectroscopy : FT-IR for functional group analysis (e.g., acrylamide C=O stretch at ~1650 cm1^{-1}).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR strategies include:

  • Substitution Patterns : Modifying furan ring positions (2 vs. 3) to alter steric/electronic effects. For example, replacing the 3-furan moiety with a thiophene (as in DM497) enhanced inhibitory activity against bacterial Sortase A .
  • Side-Chain Engineering : Introducing hydrophilic groups (e.g., hydroxyl, morpholine) to improve solubility or target binding. Evidence from related acrylamides shows that methoxyethyl groups enhance blood-brain barrier penetration in CNS-targeted studies .

Q. What experimental challenges arise in evaluating this compound’s enzymatic inhibition (e.g., Sortase A)?

Key challenges and solutions:

  • Enzyme Stability : Use of protease inhibitors (e.g., PMSF) to maintain Sortase A activity during assays.
  • False Positives : Counter-screening against non-target enzymes (e.g., β-lactamases) to confirm specificity .
  • Data Interpretation : Kinetic analysis (e.g., KiK_i, IC50_{50}) to differentiate competitive vs. allosteric inhibition modes.

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may stem from:

  • Metabolic Instability : Phase I/II metabolism (e.g., cytochrome P450 oxidation) altering the parent compound’s efficacy. Solutions include prodrug design or co-administration with metabolic inhibitors .
  • Pharmacokinetic Variability : Adjusting dosing regimens based on bioavailability studies (e.g., plasma half-life, tissue distribution) .

Q. What computational tools are effective for predicting the binding mode of this compound to biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with Sortase A or GABAA_A receptors. Validation via molecular dynamics (MD) simulations (e.g., RMSD analysis) ensures pose stability .
  • Quantum Mechanics : DFT calculations to map electronic properties (e.g., HOMO/LUMO) influencing reactivity or binding .

Methodological Insights

Q. How to address low synthetic yields in scale-up preparations?

  • Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) to enhance reaction efficiency.
  • Workflow Adjustments : Use flow chemistry for exothermic steps (e.g., acryloyl chloride formation) to improve safety and yield .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation products via LC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.